REACTION_CXSMILES
|
[SH:1][SiH3:2].C(OC[C:7]1([CH2:13][O:14][CH:15]=[CH2:16])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)=C>>[SH:1][SiH3:2].[CH2:16]=[CH:15][O:14][CH2:13][CH:7]1[CH2:8][CH2:9][CH:10]([CH2:15][O:14][CH:13]=[CH2:7])[CH2:11][CH2:12]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S[SiH3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)OCC1(CCCCC1)COC=C
|
Name
|
phosphoric acid ester
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S[SiH3]
|
Name
|
|
Type
|
product
|
Smiles
|
C=COCC1CCC(CC1)COC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[SH:1][SiH3:2].C(OC[C:7]1([CH2:13][O:14][CH:15]=[CH2:16])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)=C>>[SH:1][SiH3:2].[CH2:16]=[CH:15][O:14][CH2:13][CH:7]1[CH2:8][CH2:9][CH:10]([CH2:15][O:14][CH:13]=[CH2:7])[CH2:11][CH2:12]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S[SiH3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)OCC1(CCCCC1)COC=C
|
Name
|
phosphoric acid ester
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S[SiH3]
|
Name
|
|
Type
|
product
|
Smiles
|
C=COCC1CCC(CC1)COC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |